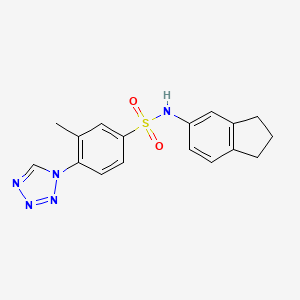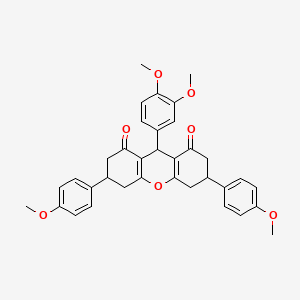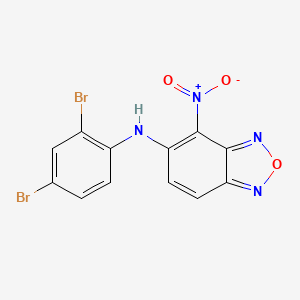![molecular formula C17H26ClNO2 B5140436 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine](/img/structure/B5140436.png)
4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine, also known as SR141716A or Rimonabant, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1994 by Sanofi-Aventis, a French pharmaceutical company. SR141716A has been extensively studied for its potential therapeutic applications in various diseases, including obesity, addiction, and neurological disorders.
Mecanismo De Acción
4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine acts as a cannabinoid receptor antagonist, specifically targeting the CB1 receptor. The CB1 receptor is primarily found in the central nervous system and is involved in various physiological processes, including appetite regulation, pain perception, and mood. By blocking the CB1 receptor, 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine reduces the activity of the endocannabinoid system, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine has been shown to have a variety of biochemical and physiological effects. In animal models of obesity, it has been shown to reduce food intake and body weight by decreasing appetite and increasing energy expenditure. It has also been shown to reduce the rewarding effects of drugs of abuse, including nicotine and alcohol. In addition, 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine has been investigated for its potential neuroprotective effects, including reducing inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine has several advantages for lab experiments. It is a highly selective and potent antagonist of the CB1 receptor, making it a useful tool for studying the endocannabinoid system. However, it also has some limitations. 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine has a relatively short half-life, which can make it difficult to maintain consistent levels during experiments. In addition, it has been shown to have some off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine. One area of interest is the potential use of 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine in the treatment of obesity and related metabolic disorders. Another area of interest is the potential use of 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine in the treatment of addiction, including nicotine and alcohol addiction. Additionally, further research is needed to fully understand the neuroprotective effects of 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine and its potential use in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine involves the reaction of 4-chloro-3,5-dimethylphenol with 5-bromopentylmorpholine in the presence of a base, followed by deprotection of the morpholine ring. The final product is obtained after purification by chromatography.
Aplicaciones Científicas De Investigación
4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine has been studied extensively for its potential therapeutic applications. It has been shown to reduce food intake and body weight in animal models of obesity. In addition, it has been investigated for its potential use in the treatment of addiction, including nicotine and alcohol addiction. 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine has also been studied for its potential neuroprotective effects in various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO2/c1-14-12-16(13-15(2)17(14)18)21-9-5-3-4-6-19-7-10-20-11-8-19/h12-13H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLINGZDRRCMALL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(4-Chloro-3,5-dimethylphenoxy)pentyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5140361.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5140377.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5140385.png)

![4-formyl-2-methoxyphenyl 3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B5140394.png)
![N-benzyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline](/img/structure/B5140407.png)
![4-[4-(7-nitro-9-oxo-9H-fluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B5140415.png)


![2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5140426.png)

![N-[3-(3,4-dichlorophenoxy)propyl]-2-propen-1-amine](/img/structure/B5140443.png)
![tetrahydro-2-furanylmethyl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5140463.png)